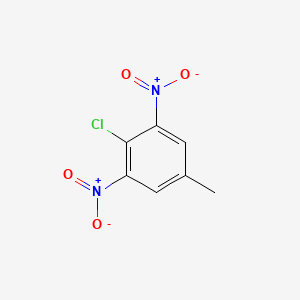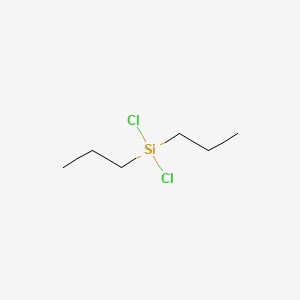
4-Chlor-3,5-dinitrotoluol
Übersicht
Beschreibung
4-Chloro-3,5-dinitrotoluene is an organic compound with the molecular formula C₇H₅ClN₂O₄. It is a derivative of toluene, where the methyl group is substituted with a chlorine atom and two nitro groups at the 3 and 5 positions. This compound is known for its applications in various chemical processes and industrial uses .
Wissenschaftliche Forschungsanwendungen
4-Chloro-3,5-dinitrotoluene is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: Used in studies involving the interaction of nitroaromatic compounds with biological systems.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Employed in the production of dyes, pigments, and explosives
Wirkmechanismus
Target of Action
Similar compounds such as dinitrotoluene have been shown to interact with various enzymes and proteins in bacterial systems .
Mode of Action
It is known that nitroaromatic compounds like 4-chloro-3,5-dinitrotoluene can undergo a series of reduction reactions in bacterial systems, leading to the formation of less toxic and more easily metabolizable compounds .
Biochemical Pathways
Similar compounds such as dinitrotoluene have been shown to be metabolized by bacteria through a series of reduction and oxidation reactions, leading to the formation of less toxic compounds .
Result of Action
Nitroaromatic compounds can cause oxidative stress and dna damage in cells, leading to cytotoxicity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Chloro-3,5-dinitrotoluene. For instance, the compound’s stability can be affected by temperature, pH, and the presence of other chemicals . Furthermore, the compound’s action and efficacy can be influenced by the presence of specific enzymes and proteins in the environment .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Chloro-3,5-dinitrotoluene can be synthesized through the nitration of 4-chlorotoluene. The process involves the use of a nitrating mixture, typically composed of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperatures to ensure the selective nitration at the 3 and 5 positions .
Industrial Production Methods: In industrial settings, the production of 4-Chloro-3,5-dinitrotoluene follows a similar nitration process but on a larger scale. The reaction conditions are optimized for maximum yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions and improve safety .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Chloro-3,5-dinitrotoluene undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas are commonly used.
Substitution: Nucleophiles like sodium methoxide or potassium hydroxide in polar solvents are typical reagents.
Major Products:
Reduction: 4-Chloro-3,5-diaminotoluene.
Substitution: Products depend on the nucleophile used, such as 4-methoxy-3,5-dinitrotoluene when using sodium methoxide.
Vergleich Mit ähnlichen Verbindungen
- 2,4-Dinitrotoluene
- 2,6-Dinitrotoluene
- 4-Chloro-2,6-dinitrotoluene
Comparison: 4-Chloro-3,5-dinitrotoluene is unique due to the specific positioning of its substituents, which affects its reactivity and applications. Compared to 2,4-dinitrotoluene and 2,6-dinitrotoluene, the presence of the chlorine atom in the 4-position provides distinct chemical properties, making it suitable for different industrial and research applications .
Eigenschaften
IUPAC Name |
2-chloro-5-methyl-1,3-dinitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O4/c1-4-2-5(9(11)12)7(8)6(3-4)10(13)14/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMDVARRGYWIJGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30200617 | |
| Record name | 4-Chloro-3,5-dinitrotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30200617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5264-65-3 | |
| Record name | 2-Chloro-5-methyl-1,3-dinitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5264-65-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-3,5-dinitrotoluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005264653 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5264-65-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105591 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Chloro-3,5-dinitrotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30200617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-3,5-dinitrotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.710 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Benzenesulfonyl azide, 4-[2-(trimethoxysilyl)ethyl]-](/img/structure/B1580840.png)





